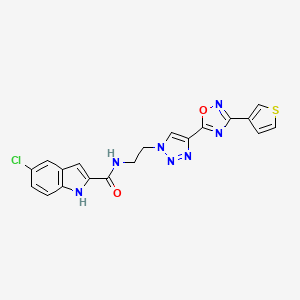![molecular formula C15H13N3O6 B2849745 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851094-71-8](/img/structure/B2849745.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups including a 1,3,4-oxadiazole ring and a 1,4-dioxin ring. These types of compounds are often used in pharmaceuticals and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray crystallography . This technique allows for the determination of the exact atomic arrangement of the atoms in the molecule.Chemical Reactions Analysis
The compound likely undergoes reactions typical of oxadiazoles and dioxins. For example, oxadiazoles can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as melting point, boiling point, and solubility can be determined experimentally .Scientific Research Applications
Synthesis of Novel Compounds
Research on related chemical structures has led to the development of new synthetic methodologies. For example, a study by Gabriele et al. (2006) discusses the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, demonstrating the utility of such compounds in organic synthesis (Gabriele et al., 2006). This method could potentially be applied or adapted for the synthesis of the specified compound, showcasing the innovative strategies in constructing complex molecules.
Biological Activities
The exploration of biological activities is another significant research application for such compounds. Studies have shown that derivatives of related structures possess various biological properties. For instance, compounds synthesized from benzodifuranyl and oxadiazole scaffolds were evaluated for their anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of these molecules (Abu‐Hashem et al., 2020). This suggests that N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its analogs could be explored for similar biological effects, contributing to the development of new pharmaceuticals.
Antimicrobial and Anticancer Evaluation
Further research has been conducted on the antimicrobial and anticancer activities of related compounds. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives that underwent in vitro anticancer evaluation, highlighting the potential of these structures in cancer therapy (Salahuddin et al., 2014). Similarly, compounds bearing the 1,3,4-oxadiazole moiety were evaluated for their antimicrobial properties, showcasing moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). These findings indicate that the compound could be valuable in the search for new antimicrobial and anticancer agents.
Mechanism of Action
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-13(12-8-20-3-4-23-12)16-15-18-17-14(24-15)9-1-2-10-11(7-9)22-6-5-21-10/h1-2,7-8H,3-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNUBZXJAZGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

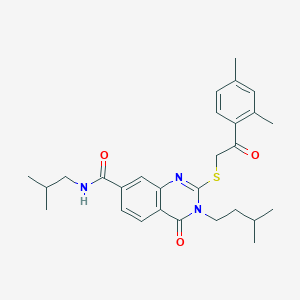

![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)
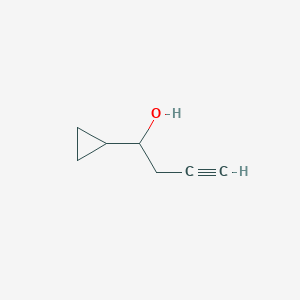
![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)
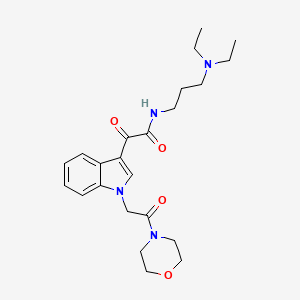
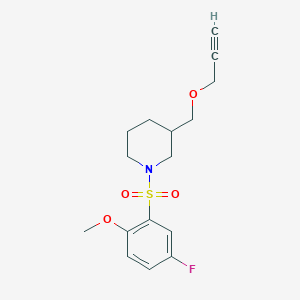
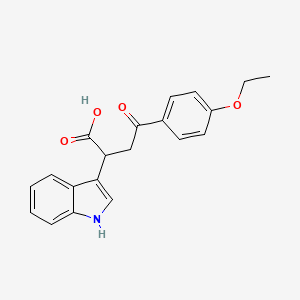
![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)
![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)
![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)

